o-(2-Bromoethyl)aniline hydrobromide
CAS No.:
Cat. No.: VC17982487
Molecular Formula: C8H11Br2N
Molecular Weight: 280.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11Br2N |
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Molecular Weight | 280.99 g/mol |
IUPAC Name | 2-(2-bromoethyl)aniline;hydrobromide |
Standard InChI | InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |
Standard InChI Key | RXMCTOXVSYNUPI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CCBr)N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
o-(2-Bromoethyl)aniline hydrobromide is systematically named 2-(2-bromoethyl)aniline hydrobromide, reflecting the substitution pattern on the benzene ring. The compound’s molecular architecture comprises a primary amine group (-NH₂) at the ortho position relative to a 2-bromoethyl chain (-CH₂CH₂Br), with a hydrobromide (HBr) counterion . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₁Br₂N |
Molecular Weight | 280.99 g/mol |
CAS Registry Number | 511302-91-3 |
Parent Compound (CID) | 20221346 (2-Aminophenethyl bromide) |
The parent compound, 2-aminophenethyl bromide, undergoes protonation by hydrobromic acid to form the hydrobromide salt, enhancing its stability and solubility in polar solvents .
Structural Elucidation
X-ray crystallography and NMR spectroscopy confirm the planar benzene ring with substituents at the ortho positions. The 2-bromoethyl group introduces steric strain, influencing reactivity in cyclization reactions . The 3D conformation reveals a staggered arrangement of the bromoethyl chain, minimizing steric hindrance with the adjacent amine group .
Synthesis and Reaction Pathways
Industrial Synthesis
A high-yield (99%) method involves the dropwise addition of ethanolamine to 40% hydrobromic acid at 0–10°C, followed by refluxing with xylene to facilitate azeotropic water removal . Key steps include:
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Protonation: Ethanolamine reacts with HBr to form a quaternary ammonium intermediate.
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Bromination: Nucleophilic substitution replaces the hydroxyl group with bromine.
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Crystallization: Cold acetone washes yield white crystalline product (m.p. 172–174°C) .
This route avoids hazardous reagents, aligning with green chemistry principles.
Laboratory-Scale Modifications
Small-scale syntheses employ 3-bromopropan-1-ol and aromatic amines (e.g., aniline) under acidic conditions. For example, reacting 3-bromopropan-1-ol with o-toluidine in hydrobromic acid yields N-(3-bromopropyl)-o-toluidine hydrobromide, a structural analog . Cyclization of such intermediates with bases like NaOH produces azetidines, highlighting the compound’s role in heterocyclic chemistry .
Physicochemical Properties
Thermal and Solubility Profiles
o-(2-Bromoethyl)aniline hydrobromide is a hygroscopic solid with a melting point of 172–174°C . It exhibits moderate solubility in polar solvents (e.g., ethanol, water) but is insoluble in nonpolar media like hexane. The hydrobromide salt form enhances aqueous solubility, facilitating use in solution-phase reactions .
Spectroscopic Data
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IR Spectroscopy: N-H stretches at 3350 cm⁻¹ and C-Br vibrations at 650 cm⁻¹ .
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¹H NMR (D₂O): δ 7.2–7.5 (m, 4H, aromatic), δ 3.4 (t, 2H, CH₂Br), δ 2.9 (t, 2H, CH₂NH₂) .
Applications in Organic and Medicinal Chemistry
Precursor to Nitrogen Heterocycles
The compound serves as a linchpin in synthesizing azetidines—strained four-membered rings with bioactivity. Treatment with NaOH induces intramolecular cyclization, forming N-arylazetidines via SN2 displacement . These scaffolds are explored for antimicrobial and anticancer properties .
Pharmaceutical Intermediates
Functionalization of the amine group enables access to antihypertensive agents and CNS modulators. For instance, coupling with sulfonamides yields potent carbonic anhydrase inhibitors .
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